Product packaging for (2-(2-Fluorophenyl)thiazol-4-yl)methanol(Cat. No.:CAS No. 1175640-25-1)

(2-(2-Fluorophenyl)thiazol-4-yl)methanol

Cat. No.: B1388060
CAS No.: 1175640-25-1
M. Wt: 209.24 g/mol
InChI Key: CTRPELPWSRHYEL-UHFFFAOYSA-N
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Description

(2-(2-Fluorophenyl)thiazol-4-yl)methanol is a high-purity chemical compound with the CAS Number 1175640-25-1 and a molecular formula of C 10 H 8 FNOS . This solid organosulfur compound features a thiazole ring core, a 2-fluorophenyl substituent, and a hydroxymethyl functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research . As a thiazole derivative, this compound is part of a class of heterocycles known for their significant role in the development of bioactive molecules and pharmaceuticals . Researchers utilize such structures in the synthesis of novel chemical entities, particularly in the exploration of antimicrobial agents . The compound is intended for research and further manufacturing applications only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNOS B1388060 (2-(2-Fluorophenyl)thiazol-4-yl)methanol CAS No. 1175640-25-1

Properties

IUPAC Name

[2-(2-fluorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRPELPWSRHYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653577
Record name [2-(2-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175640-25-1
Record name 2-(2-Fluorophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175640-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Fluorophenyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. For instance, the reaction between 2-fluorobenzaldehyde and thioamide in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Fluorophenyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that (2-(2-Fluorophenyl)thiazol-4-yl)methanol exhibits several promising biological activities:

  • Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anticancer Potential : Preliminary studies indicate that compounds containing thiazole rings often demonstrate anticancer activities. Investigations have shown that this compound can induce apoptosis in cancer cell lines through specific molecular pathways .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific biochemical pathways.

Antimicrobial Activity Study

In a study assessing antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

Anticancer Activity Study

A specific case study focused on the anticancer properties of the compound. It was tested against various cancer cell lines, revealing a significant reduction in cell viability in a dose-dependent manner. Further analysis indicated activation of apoptotic pathways, supporting its potential as a therapeutic agent in cancer treatment.

Metabolic Stability and Pharmacokinetics

Research into the metabolic stability of similar compounds indicates that modifications can influence pharmacokinetic properties. For instance, studies show that structural changes can enhance metabolic stability and reduce clearance rates in liver microsomes.

Comparison of Metabolic Stability

CompoundMetabolic Stability (t½)CYP Involvement
Compound A63 minCYP 3A4/5
Compound B114 minCYP 2D6
This compoundTBDTBD

Mechanism of Action

The mechanism of action of (2-(2-Fluorophenyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The fluorophenyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (2-(2-Fluorophenyl)thiazol-4-yl)methanol and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-(2-Fluorophenyl), 4-(hydroxymethyl) C10H8FNO2S 225.24 Fluorine (electron-withdrawing), hydroxyl group
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol 2-Methyl, 4-phenyl, 5-(hydroxymethyl) C11H11NOS 205.27 Methyl (electron-donating), phenyl (lipophilic)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol 2-(2-Phenylethyl), 4-(hydroxymethyl) C12H13NOS 219.31 Bulky phenylethyl substituent
2-(2-Methyl-1,3-thiazol-4-yl)ethanol 2-Methyl, 4-(ethanol) C6H9NOS 143.20 Ethanol chain (enhanced polarity)
[2-(2-Aminophenyl)-thiazol-4-yl]methanol 2-(2-Aminophenyl), 4-(hydroxymethyl) C10H10N2OS 206.26 Amino group (hydrogen bonding)

Substituent Effects on Properties

The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability relative to non-polar substituents (e.g., phenyl in or phenylethyl in ).

The ethanol chain in offers greater flexibility and polarity compared to the hydroxymethyl group, which could modulate interactions with biological targets.

Biological Relevance: Fluorinated thiazoles (e.g., ) are often associated with improved metabolic stability and target affinity in drug discovery. For example, compound 8l in —a (2-(2-Fluorophenyl)thiazol-4-yl)methanone derivative—exhibits anticancer activity, suggesting the fluorophenyl-thiazole scaffold is pharmacologically relevant. The aminophenyl analog () may exhibit distinct binding modes due to its amino group, which can participate in acid-base interactions absent in the main compound.

Biological Activity

Overview

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is a synthetic organic compound recognized for its diverse applications in scientific research and industry. Its unique chemical structure, which includes an amino group, a methyl group, and an isobutoxybenzamide moiety, has attracted attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 1020723-70-9

The biological activity of N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, particularly tyrosine kinases, which are crucial in cell signaling and proliferation pathways. This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities.

Antimicrobial Activity

Research indicates that N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide exhibits significant antimicrobial properties. It potentially interferes with essential microbial processes such as cell wall synthesis and protein synthesis. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that disrupts microbial growth and survival pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The ability of N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide to scavenge free radicals may contribute to its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited a notable zone of inhibition, indicating effective antibacterial activity.
  • Antioxidant Potential Assessment :
    • Objective : To assess the free radical scavenging activity.
    • Method : DPPH assay was used for evaluation.
    • Results : N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide demonstrated significant scavenging ability compared to standard antioxidants.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineContains a pyrimidine ringKnown for use in cancer treatment as a tyrosine kinase inhibitor
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineSimilar structural featuresExhibits similar biological activities

N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is distinct due to its specific isobutoxybenzamide moiety, which imparts unique chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-(2-fluorophenyl)thiazol-4-yl)methanol?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted acetophenones with thioureas or via cyclization of thioamides. In a related synthesis, [2-(2-fluorophenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone was synthesized by coupling a thiazole intermediate with a substituted benzaldehyde under acidic conditions, followed by reduction to yield the methanol derivative . Another approach involves refluxing precursors like 2-amino-4-phenyl thiazole with aldehydes in ethanol with catalytic acetic acid, as seen in analogous thiazole syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the thiazole ring substitution pattern and fluorophenyl group integration. For example, 1H^1H NMR signals at δ 8.25 (s, 1H) and 7.28 (d, 2H) in CDCl3_3 indicate aromatic protons .
  • Mass Spectrometry (MS) : ESI-MS can confirm molecular weight (e.g., m/z 392.1 [M+Na]+^+ for a related thiazole-ketone derivative) .
  • TLC : Reverse-phase TLC with acetonitrile/ammonium acetate buffer (4:1) is effective for purity assessment and QSAR studies of thiazole derivatives .

Q. How is the compound’s purity validated in academic research settings?

  • Methodological Answer : Purity is typically confirmed via HPLC with UV detection or high-resolution melting point analysis. For instance, analogs like [2-(trifluoromethyl)phenyl]methanol derivatives show sharp melting points (e.g., 107°C) when ≥97% pure . Recrystallization from ethanol or methanol is a standard purification step .

Advanced Research Questions

Q. What experimental and computational strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the fluorophenyl or thiazole moieties can isolate structural contributors to activity. For example, replacing the methanol group with a ketone enhanced anticancer activity in a related compound .
  • QSAR Modeling : TLC-derived retention factors (RfR_f) and computational descriptors (e.g., logP, polar surface area) help correlate physicochemical properties with biological outcomes .
  • Dose-Response Assays : Re-evaluating activity across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains under standardized protocols reduces variability .

Q. How can X-ray crystallography and SHELX software elucidate the compound’s structural and electronic properties?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data.
  • Refinement with SHELXL : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, a thiazolidinone analog showed a mean C–C bond length of 0.008 Å and RR-factor = 0.068 after refinement .
  • Visualization : WinGX and ORTEP generate thermal ellipsoid diagrams and packing diagrams to analyze intermolecular interactions .

Q. What experimental designs are optimal for studying its mechanism of action in anticancer research?

  • Methodological Answer :

  • Cellular Assays : Apoptosis induction (via Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines.
  • Target Identification : Molecular docking (e.g., AutoDock Vina) against kinases or tubulin, using crystallographic data from Protein Data Bank (PDB) entries. A related thiazole-ketone showed affinity for EGFR tyrosine kinase .
  • Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. How can researchers address discrepancies in crystallographic data during refinement?

  • Methodological Answer :

  • Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in cases of pseudo-merohedral twinning .
  • Disordered Atoms : Use PART instructions in SHELXL to model disorder, with constraints on bond lengths and angles. For example, a thiadiazole-quinazolinone structure required partitioning disordered solvent molecules .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and RIDAGE identifies residual density errors .

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
SynthesisCondensation, cyclization, recrystallization
Structural CharacterizationSCXRD, SHELXL refinement, NMR, MS
Biological ActivitySAR, QSAR, molecular docking, dose-response assays
Data Contradiction AnalysisTwin refinement, PLATON validation, dose-response

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(2-Fluorophenyl)thiazol-4-yl)methanol
Reactant of Route 2
(2-(2-Fluorophenyl)thiazol-4-yl)methanol

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